(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is an intermediate in the preparation of HIV-1 Protease Inhibitor. It is an isomeric impurity of Bisfuranol.
Brand Name: Vulcanchem
CAS No.: 252873-00-0
VCID: VC21348712
InChI: InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1
SMILES: C1COC2C1C(CO2)O
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

CAS No.: 252873-00-0

Cat. No.: VC21348712

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol - 252873-00-0

CAS No. 252873-00-0
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name (3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Standard InChI InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1
Standard InChI Key RCDXYCHYMULCDZ-SRQIZXRXSA-N
Isomeric SMILES C1CO[C@@H]2[C@H]1[C@H](CO2)O
SMILES C1COC2C1C(CO2)O
Canonical SMILES C1COC2C1C(CO2)O

Stereochemistry and Isomers

The stereochemistry of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a critical aspect of its identity and properties, with the compound containing three stereogenic centers at positions 3, 3a, and 6a. It is important to note that there appears to be some variation in the literature regarding the stereochemical designation of this compound. While our focus is on the (3R,3aR,6aS) isomer, some of the research literature refers to a related compound with (3R,3aS,6aR) stereochemistry, which is a different stereoisomer of the same basic structure .

Understanding the exact stereochemistry is essential for applications where specific molecular recognition is important, such as in drug development and design. The three-dimensional arrangement of the molecule directly impacts how it might interact with biological targets, affecting its potential efficacy and specificity in pharmaceutical applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol presents several challenges, primarily related to establishing the correct stereochemistry at its three chiral centers. One documented approach involves the transformation of (3R,4'R)-3-(2',2'-Dimethyl-[1',3']dioxolane-4'-yl)tetrahydrofuran-2-ol, a protected intermediate, through acid-catalyzed deprotection and cyclization . This method takes advantage of the inherent stereochemistry of the starting material to control the configuration of the final product.

The reaction employs tetrahydrofuran (THF) as a solvent and hydrochloric acid as a catalyst to remove the protective group and facilitate the cyclization process . This approach is particularly valuable because it allows for the selective formation of the desired stereoisomer with good stereochemical control. The starting material's stereochemistry provides a foundation for the stereochemical outcome of the synthesis, helping to ensure that the final product has the desired configuration at all three chiral centers.

Other potential synthetic strategies might involve the direct construction of the bicyclic system through methods such as ring-closing reactions, intramolecular cyclization of appropriately functionalized precursors, or stereoselective reduction of bicyclic ketone intermediates. The choice of synthetic method often depends on factors such as the availability of starting materials, the scale of synthesis required, the desired stereochemical purity, and practical considerations related to reaction conditions and purification procedures.

Optimized Synthesis Procedures

A detailed synthesis procedure for (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol has been documented, providing specific reaction conditions and workup procedures. According to this procedure, (3R,4'R)-3-(2',2'-Dimethyl-[1',3']dioxolane-4'-yl)tetrahydrofuran-2-ol (13.8 g) is dissolved in THF (120 mL), followed by the addition of 6N hydrochloric acid (4 mL) . The reaction mixture is stirred overnight at room temperature, allowing for the acid-catalyzed removal of the dioxolane protecting group and subsequent intramolecular cyclization to form the bicyclic structure .

After completion of the reaction, anhydrous potassium carbonate (25 g) is added to neutralize the acid, and the mixture is filtered to remove inorganic salts . The filtrate is concentrated, and the residue is dissolved in toluene (20 mL) with heating, followed by the addition of diisopropyl ether (30 mL) to induce crystallization . The resulting crystals are collected by filtration and dried to yield the final product with an 88% enantiomeric excess (ee), indicating a high level of stereochemical purity .

The product is reported to be almost exclusively in the syn-form, which corresponds to the desired stereochemical configuration. The synthesis is characterized by mild reaction conditions, straightforward workup procedures, and the use of readily available reagents, making it potentially suitable for scaling up to larger quantities. The crystallization step is particularly important for achieving the high stereochemical purity, as it allows for the selective isolation of the desired stereoisomer from any minor amounts of other isomers that might form during the reaction.

Challenges in Synthesis

The synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol presents several challenges that must be addressed to achieve high yields and stereochemical purity. One of the primary challenges is controlling the stereochemistry at the three chiral centers, which requires careful selection of starting materials and reaction conditions. The use of starting materials with predefined stereochemistry, such as (3R,4'R)-3-(2',2'-Dimethyl-[1',3']dioxolane-4'-yl)tetrahydrofuran-2-ol, helps to address this challenge by providing a foundation for the stereochemical outcome of the synthesis .

Maintaining this stereochemistry throughout the synthesis and avoiding epimerization at any of the chiral centers requires precise control of reaction conditions, including temperature, reaction time, and acid concentration. Another challenge is the potential for side reactions during the acid-catalyzed deprotection and cyclization steps. These could include the formation of alternative cyclization products, elimination reactions, or other undesired transformations that could reduce the yield and purity of the final product.

The purification of the final compound can be challenging due to the potential presence of closely related stereoisomers or other impurities with similar physical properties. The crystallization step in the documented procedure addresses this challenge by providing a means of selectively isolating the desired stereoisomer based on its different crystallization properties compared to other potential impurities . These challenges highlight the importance of carefully optimized procedures for the successful synthesis of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol with high yields and stereochemical purity.

Applications and Significance

Relationship to Darunavir

Interestingly, a related stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is specifically mentioned as a key intermediate in the synthesis of darunavir, an important HIV protease inhibitor used in the treatment of HIV/AIDS . While this is a different stereoisomer than the (3R,3aR,6aS) configuration that is the focus of this article, the structural similarity suggests that the (3R,3aR,6aS) isomer might also have potential applications in the development of antiretroviral drugs or related pharmaceutical compounds.

Table 3: Comparison of Stereoisomers of Hexahydrofuro[2,3-b]furan-3-ol

The documented synthesis of the darunavir side chain from monopotassium isocitrate involves a multi-step process that includes the formation of a tertiary amide, reduction with lithium aluminum hydride, and acid-catalyzed cyclization to form the bicyclic acetal structure . While this synthesis is specific to the (3R,3aS,6aR) stereoisomer, similar principles and approaches might be applicable to the synthesis of the (3R,3aR,6aS) isomer with appropriate modifications to control the stereochemical outcome.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator